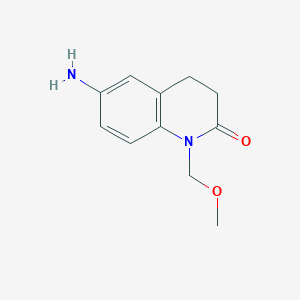

6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic compound that belongs to the class of quinolinones. This compound is characterized by its unique structure, which includes an amino group, a methoxymethyl group, and a tetrahydroquinolinone core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6-amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione with ethyl carbono-chloridate in pyridine, followed by further reactions, can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The exact industrial methods can vary depending on the desired scale and application.

Análisis De Reacciones Químicas

Synthetic Strategies for the Tetrahydroquinolin-2-one Core

The tetrahydroquinolin-2-one scaffold is typically synthesized via:

-

Pomeranz-Fritsch-Bobbitt Cyclization : This method involves cyclization of aminoacetaldehyde acetals under acidic conditions, as demonstrated in the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .

-

Buchwald-Hartwig Coupling : Used to introduce aryl/heteroaryl groups at the nitrogen position, as seen in the preparation of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives .

-

Domino Reactions : Sequential reduction and cyclization steps, such as reductive amination followed by intramolecular cyclization, are effective for constructing the tetrahydroquinoline skeleton .

Amino Group Reactivity (Position 6)

The primary amine at position 6 participates in:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) or activated esters to form amides.

-

Alkylation : Treatment with alkyl halides or epoxides introduces alkyl substituents.

-

Schiff Base Formation : Condensation with aldehydes/ketones yields imine derivatives, which can be stabilized or further reduced to secondary amines .

Methoxymethyl Substituent (Position 1)

-

Ether Cleavage : Acidic conditions (e.g., HBr/AcOH) cleave the methoxymethyl group to generate a hydroxymethyl intermediate, which can undergo oxidation to a carbonyl group .

-

Nucleophilic Substitution : The methoxy group may act as a leaving group under strong nucleophilic conditions (e.g., Grignard reagents) .

Ketone Reactivity (Position 2)

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the ketone to a secondary alcohol.

-

Condensation Reactions : Reacts with hydrazines or hydroxylamine to form hydrazones or oximes, respectively .

Key Reactions and Derivatives

Biological and Pharmacological Relevance

-

Antitumor Activity : Analogues with N-aryl substitutions (e.g., compound 6d ) show potent tubulin polymerization inhibition (IC₅₀ 0.93 μM) .

-

Anthelmintic Properties : Structural relatives (e.g., G22 and G23 in ) demonstrate 100% lethality against helminths at 25 ppm.

Challenges and Optimization

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a tetrahydroquinoline core characterized by a bicyclic structure that includes a six-membered aromatic ring fused to a five-membered nitrogen-containing ring. The presence of an amino group at position 6 and a methoxymethyl group at position 1 enhances its chemical reactivity and biological profile.

Medicinal Chemistry

6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one is investigated for its potential as a drug candidate due to its promising biological activities:

- Antimicrobial Activity : Studies have shown that compounds similar to this tetrahydroquinoline derivative exhibit significant antimicrobial effects against various pathogens.

- Anticancer Properties : Preliminary research indicates that this compound may possess anticancer properties, making it a candidate for further development in cancer therapeutics.

Biological Studies

Research involving this compound focuses on its interaction with biological targets:

- Enzyme Inhibition : Interaction studies aim to elucidate the binding affinity of this compound with specific enzymes and receptors, contributing to the understanding of its mechanism of action.

- Signal Transduction Modulation : Investigations are ongoing into how this compound influences cellular signaling pathways, potentially leading to therapeutic applications in diseases characterized by dysregulated signaling.

Chemical Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

- Cyclization Reactions : Utilizing appropriate precursors under controlled conditions to form the tetrahydroquinoline structure.

- Functionalization : Modifying the amino and methoxymethyl groups through various chemical reactions such as oxidation and substitution.

Industrial Applications

Beyond medicinal chemistry, this compound finds applications in material science:

- Development of New Materials : Its unique structural properties allow for exploration in creating novel materials with specific functional characteristics.

- Chemical Processes : It serves as a building block for synthesizing more complex heterocyclic compounds used in various industrial applications.

Mecanismo De Acción

The mechanism of action of 6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets in biological systems. The amino group and the quinolinone core play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

Similar Compounds

6-Amino-1-methyluracil: This compound shares the amino group and a similar heterocyclic structure but differs in the core ring system.

Pyrrolone and Pyrrolidinone Derivatives: These compounds have similar biological activities and are also used in medicinal chemistry.

Uniqueness

6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one is unique due to its specific combination of functional groups and the tetrahydroquinolinone core. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.

Actividad Biológica

6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic compound belonging to the quinolinone class. Its unique structure features an amino group and a methoxymethyl group, which contribute to its potential biological activities. This compound has garnered interest in medicinal chemistry for its possible applications in drug development, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C11H14N2O2

- Molecular Weight : 206.24 g/mol

- CAS Number : 1519406-85-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions, utilizing reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For example:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 20 |

| Pseudomonas aeruginosa | 18 |

These findings suggest that the compound could be a candidate for developing new antibiotics.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a series of cell line assays, it demonstrated cytotoxic effects against several cancer types:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

The biological activity of this compound is hypothesized to be mediated through its interaction with specific molecular targets in biological systems. The amino group and the quinolinone core are crucial for binding to enzymes or receptors, modulating their activity. Further studies are required to elucidate the precise pathways involved.

Study on Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, researchers tested the antimicrobial efficacy of this compound against multi-drug resistant bacteria. The results indicated that it not only inhibited bacterial growth but also showed synergy when combined with conventional antibiotics like amoxicillin.

Study on Anticancer Effects

Another study focused on its anticancer properties involved administering varying doses of the compound to mice implanted with human cancer cells. The results demonstrated a significant reduction in tumor size compared to control groups, highlighting its potential as an effective therapeutic agent.

Comparison with Similar Compounds

This compound can be compared with other compounds in terms of structure and biological activity:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 6-Amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one | Similar core structure | Moderate antibacterial activity |

| Pyrrolone Derivatives | Related heterocycles | Anticancer properties |

This comparison underscores the unique attributes of this compound that may contribute to its distinct biological activities.

Propiedades

IUPAC Name |

6-amino-1-(methoxymethyl)-3,4-dihydroquinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-15-7-13-10-4-3-9(12)6-8(10)2-5-11(13)14/h3-4,6H,2,5,7,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKJHDMIRYWTAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C(=O)CCC2=C1C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.